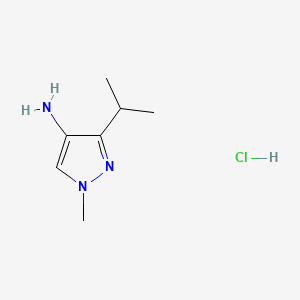
7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride, also known as 7-Fluoroisoindole-1-carboxylic acid hydrochloride (7-FICA), is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. 7-FICA is a heterocyclic compound that contains a seven-membered ring of nitrogen and oxygen atoms. This compound has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets.
Applications De Recherche Scientifique
7-FICA has been studied for its potential applications in the field of medicinal chemistry. This compound has been studied for its ability to interact with a variety of biological targets, including protein kinases, G-protein coupled receptors, and ion channels. 7-FICA has been shown to have potential therapeutic applications in the treatment of cancer, inflammatory diseases, and neurological disorders. Additionally, 7-FICA has been studied for its potential as an anti-inflammatory agent, an anti-tumor agent, and an anti-viral agent.
Mécanisme D'action
7-FICA has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets. The exact mechanism of action of 7-FICA is not yet fully understood, however, it is believed that the compound interacts with certain proteins, enzymes, and other molecules in the body to produce its desired effects. For example, 7-FICA has been shown to inhibit the activity of certain protein kinases, G-protein coupled receptors, and ion channels. Additionally, 7-FICA has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammation process.
Biochemical and Physiological Effects
7-FICA has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets. The biochemical and physiological effects of 7-FICA have been studied in a variety of organisms, including humans, mice, and rats. Studies have shown that 7-FICA has the potential to reduce inflammation, inhibit tumor growth, and modulate the activity of certain enzymes. Additionally, 7-FICA has been shown to have anti-viral and anti-bacterial effects, as well as the potential to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-FICA has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets. The advantages of using 7-FICA in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, 7-FICA has been shown to be non-toxic, making it safe to use in laboratory experiments. The limitations of using 7-FICA in laboratory experiments include its limited solubility in aqueous solutions and its instability in the presence of light and oxygen.
Orientations Futures
7-FICA has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets. The future directions for 7-FICA include further research into its potential as a therapeutic agent for cancer, inflammatory diseases, and neurological disorders. Additionally, further research into the mechanism of action of 7-FICA is needed in order to better understand its potential therapeutical applications. Furthermore, further research into the biochemical and physiological effects of 7-FICA is needed in order to fully understand its potential therapeutic effects. Finally, further research into the advantages and limitations of 7-FICA for laboratory experiments is needed in order to optimize its use in laboratory experiments.
Méthodes De Synthèse
7-FICA can be synthesized through a variety of methods. One of the most common methods for the synthesis of 7-FICA is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid to generate the desired compound. Other methods of synthesis include the use of a palladium catalyst and a boronic acid in the presence of a base, the use of a palladium catalyst and a boronic acid in the presence of an amine, and the use of a palladium catalyst and an aryl halide in the presence of a base.
Propriétés
IUPAC Name |
7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2.ClH/c10-8-2-1-5(9(12)13)6-3-11-4-7(6)8;/h1-2,11H,3-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQVGYOQGNXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2CN1)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)


![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)



![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)




